molecular formula C5H12N2O2S B6597969 N-cyclopropyl-N-ethylaminosulfonamide CAS No. 1094711-35-9

N-cyclopropyl-N-ethylaminosulfonamide

Cat. No.: B6597969
CAS No.: 1094711-35-9
M. Wt: 164.23 g/mol
InChI Key: YTXRGXROJVKCGG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-ethylaminosulfonamide is a chemical compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . As a sulfonamide derivative, it serves as a valuable building block in medicinal chemistry and drug discovery research. Sulfonamide functional groups are a key feature in many FDA-approved small-molecule drugs, where they often contribute to a compound's pharmacological activity and metabolic stability . Researchers can utilize this compound in the design and synthesis of novel molecules, particularly in the exploration of structure-activity relationships (SAR) for various biological targets. The presence of both cyclopropyl and ethyl substituents on the sulfonamide nitrogen offers unique steric and electronic properties, making it a versatile intermediate for creating diverse chemical libraries. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[ethyl(sulfamoyl)amino]cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXRGXROJVKCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094711-35-9
Record name N-cyclopropyl-N-ethylaminosulfonamide
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The Significance of Sulfonamide Derivatives in Organic Chemistry

The sulfonamide functional group, with the general structure R-S(=O)₂-NR₂, is a cornerstone of modern organic and medicinal chemistry. sigmaaldrich.com Initially recognized for their groundbreaking role as the first class of synthetic antimicrobial agents, known as sulfa drugs, sulfonamides have since evolved into a versatile class of compounds with a wide array of applications. nih.govlehigh.edu Their utility extends far beyond their therapeutic uses; they are crucial intermediates and building blocks in the synthesis of a diverse range of pharmaceutical agents. nih.gov

The chemical properties of the sulfonamide group make it a valuable component in drug design. The rigidity of the functional group often results in sulfonamide-containing compounds being crystalline, which is a useful characteristic for the purification and identification of amines through the formation of crystalline derivatives. sigmaaldrich.com In medicinal chemistry, sulfonamide derivatives are investigated for a multitude of pharmacological activities, including as anticancer, antiviral, and antidiabetic agents. nih.govlehigh.edu Their ability to act as enzyme inhibitors is a key area of research; for example, they have been studied for their potential to inhibit carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers. nih.govlehigh.edu Recent advancements in synthetic methodologies continue to enhance the efficiency and safety of producing sulfonamide derivatives, ensuring their continued relevance in addressing contemporary medical and chemical challenges. nih.gov

The Role of Cyclopropyl Moieties in Chemical Structure and Reactivity

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a unique structural motif that imparts distinct electronic and conformational properties to organic molecules. sigmaaldrich.comresearchgate.net Its presence in a molecule can significantly influence its reactivity, metabolic stability, and biological activity. biosynth.com The high degree of angle strain in the cyclopropane (B1198618) ring, with bond angles of approximately 60°, leads to enhanced reactivity compared to larger cycloalkanes. researchgate.net This strain results in the C-C bonds having significant π-character, which can be visualized using the Walsh or Coulson-Moffitt orbital models. researchgate.net

In the context of medicinal chemistry, the cyclopropyl group is often used to fine-tune the properties of drug candidates. biosynth.com It can introduce conformational constraints, helping to position other functional groups for optimal interaction with biological targets. biosynth.com The replacement of other alkyl groups, such as isopropyl or ethyl, with a cyclopropyl ring can alter a molecule's lipophilicity and metabolic stability. For instance, the N-cyclopropyl group is sometimes used to replace an N-ethyl group to increase resistance to CYP450-mediated oxidation. biosynth.com However, the metabolism of cyclopropylamines can sometimes lead to reactive intermediates through ring-opening mechanisms. sigmaaldrich.com The unique electronic nature of the cyclopropyl group also allows it to stabilize adjacent carbocations through hyperconjugation. researchgate.net

Academic Contextualization of N Cyclopropyl N Ethylaminosulfonamide Within Advanced Organic Synthesis

While dedicated research on N-cyclopropyl-N-ethylaminosulfonamide is not extensively documented in academic literature, its structure suggests several plausible synthetic routes and potential applications within advanced organic synthesis. The synthesis of N,N-disubstituted sulfonamides can be approached through various methods. A common strategy involves the reaction of a secondary amine with a sulfamoyl chloride. In the case of this compound, this would entail the reaction of N-ethylcyclopropanamine with sulfamoyl chloride.

More advanced methods for the formation of N-cyclopropyl bonds have also been developed. For example, copper-mediated N-cyclopropylation of sulfonamides using cyclopropylboronic acid has been reported as an effective method for creating N-cyclopropyl derivatives in good to excellent yields. ambeed.com This suggests a potential pathway for the synthesis of this compound.

The combination of the sulfonamide group and the cyclopropyl (B3062369) ring in one molecule makes it an interesting scaffold for further chemical elaboration. The sulfonamide nitrogen can potentially be further functionalized, and the cyclopropyl ring could participate in various ring-opening or rearrangement reactions under specific conditions.

Below are the key identifiers for this compound.

PropertyValue
CAS Registry Number 1094711-35-9
Molecular Formula C₅H₁₂N₂O₂S
Molecular Weight 164.23 g/mol
IUPAC Name N-cyclopropyl-N-ethylsulfamide

This data is compiled from publicly available chemical databases.

Overview of Current Research Trajectories for N Aminosulfonamides

Evolution of Sulfonamide Synthesis: From Traditional to Modern Approaches

The journey from classical sulfonamide synthesis to contemporary methods reflects a drive towards greater efficiency, milder reaction conditions, and broader substrate applicability. Traditional methods, while foundational, often grapple with challenges that modern approaches seek to overcome through innovative catalytic systems and reaction designs.

The most conventional method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. While widely used, this approach is not without its difficulties. The prerequisite synthesis of sulfonyl chlorides from corresponding sulfonic acids or thiols adds steps and can involve harsh reagents like thionyl chloride or chlorine gas. organic-chemistry.org Furthermore, the reactivity of the sulfonyl chloride can lead to side reactions, and the stability of the starting materials and products can be a concern. magtech.com.cn For N-acylsulfonamides, common coupling approaches have been reported to present numerous problems, necessitating the development of more efficient methods. nih.gov

Innovations to circumvent these issues focus on avoiding the pre-formation of highly reactive sulfonylating agents. One such advancement is the direct oxidative coupling of thiols and amines. rsc.org This strategy streamlines the process by forming the S-N bond in a single step from more readily available precursors. Another innovative approach involves the use of sulfonyl hydrazides, which can react with tertiary amines via iodine catalysis to form sulfonamides through a selective C-N bond cleavage. researchgate.net Electrochemical methods have also emerged, enabling the sulfonylation of amines with sulfonyl hydrazides under catalyst-free and oxidant-free conditions in aqueous media, highlighting a green chemistry approach. rsc.org

The use of sulfonyl chlorides as coupling partners can be challenging due to the strong electron-withdrawing nature of the sulfonyl group, which can promote a tendency for desulfonylation, particularly in palladium-catalyzed reactions, to form tertiary amines as byproducts. rsc.org The generation of sulfonyl chlorides can also lead to side products, such as chloroarenes and disulfides, and their hydrolytic instability requires stringent anhydrous conditions. rsc.orgacs.org

To mitigate these drawbacks, researchers have developed one-pot procedures that generate the sulfonyl chloride in situ and immediately consume it, avoiding isolation. A recently developed strategy merges traditional amide coupling partners—carboxylic acids and amines—to generate sulfonamides. This method uses copper ligand-to-metal charge transfer (LMCT) to convert an aromatic carboxylic acid into a sulfonyl chloride, which then reacts in the same pot with an amine. acs.org This avoids the need to pre-functionalize the starting materials. Another approach utilizes sulfuric chloride as a source of the sulfur dioxide group in a palladium-catalyzed three-component synthesis, which successfully overcomes the desulfonylation problem. rsc.orgnih.govrsc.org Furthermore, the development of inexpensive and recyclable heterogeneous photocatalysts for synthesizing sulfonyl chlorides from sources like aryldiazonium salts offers a milder and more sustainable alternative to traditional methods. acs.org

Modern Paradigms in N-Aminosulfonamide Construction

The construction of N-aminosulfonamides, also known as sulfonohydrazides, has benefited significantly from modern synthetic paradigms, particularly multicomponent reactions. These reactions, which combine three or more starting materials in a single operation, offer high levels of atom economy and operational simplicity, enabling the rapid assembly of complex molecules from simple precursors.

A powerful modern strategy for the synthesis of aryl N-aminosulfonamides is the direct three-component hydrazinosulfonylation of aryl electrophiles with sulfur dioxide (SO₂) and hydrazines. alnoor.edu.iqrsc.org This method is advantageous due to its use of readily available starting materials and its operational simplicity. researchgate.netalnoor.edu.iq It provides a versatile and potent approach for creating the C–SO₂–N linkage essential for this class of compounds. rsc.org The reaction typically employs an aryl halide or boronic acid as the aryl electrophile, a stable SO₂ surrogate like DABCO·(SO₂)₂ (DABSO), and a substituted hydrazine (B178648). alnoor.edu.iqrsc.org

Palladium catalysis has been instrumental in advancing three-component sulfonamide synthesis. organic-chemistry.orgresearchgate.net The first successful three-component coupling of aryl halides, hydrazines, and sulfur dioxide was achieved using a palladium catalyst. rsc.org The proposed mechanism involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by the insertion of SO₂ into the resulting palladium-carbon bond. alnoor.edu.iq Subsequent nucleophilic attack by the hydrazine and reductive elimination yields the desired aryl N-aminosulfonamide and regenerates the Pd(0) catalyst for the next cycle. alnoor.edu.iq This palladium-catalyzed approach has been successfully applied to both (hetero)aryl iodides and arylboronic acids, demonstrating its versatility. alnoor.edu.iqrsc.org Another strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with arylboronic acids, using sulfuric chloride as the SO₂ source. rsc.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Three-Component Synthesis of N-Aminosulfonamides

Aryl ElectrophileSO₂ SourceHydrazine/AmineCatalyst SystemBase/AdditiveSolventYield RangeRef
(Hetero)aryl IodidesDABSOSubstituted Hydrazines10 mol% Pd(OAc)₂ / 20 mol% PtBu₃·HBF₄DABCODioxaneModest to Excellent rsc.org
Arylboronic AcidsK₂S₂O₅Morpholin-4-amine5 mol% Pd(OAc)₂Cu(OAc)₂DioxaneUp to 81% rsc.org
Arylboronic AcidsSulfuric ChlorideSecondary AminesPd₂(dba)₃ / XantphosCs₂CO₃DioxaneModerate to High rsc.orgnih.gov

In line with the principles of green chemistry, significant effort has been directed towards developing transition-metal-free synthetic routes. These methods avoid the cost and potential toxicity associated with metal catalysts. For the synthesis of sulfonamides generally, several metal-free approaches have been reported. One such method involves the direct reaction of sulfonyl azides with secondary or tertiary amines under reflux conditions without any catalyst. nih.gov Another approach uses an iodine-tert-butyl hydroperoxide (TBHP) system to promote the sulfonylation of amines using N-hydroxy sulfonamides in an eco-friendly solvent. rsc.org Photocatalysis has also emerged as a powerful tool, enabling the S-N coupling of sodium organosulfinates and hydroxamic acids to form acylsulfonamides using an organic dye as a photocatalyst under visible light, completely avoiding transition metals. polyu.edu.hknih.gov Additionally, a direct and practical metal-free synthesis of arylsulfonamides from electron-rich aromatics has been developed using an in situ generated N-sulfonylamine as the active electrophile under mild conditions. rsc.org

Table 2: Overview of Transition-Metal-Free Sulfonamide Synthesis Strategies

MethodKey ReagentsConditionsScopeFeaturesRef
Direct ReactionSulfonyl Azides, AminesReflux in 1,4-dioxaneAromatic/aliphatic sulfonyl azides; secondary/tertiary aminesCatalyst-free, simple procedure nih.gov
Oxidative S-N CleavageN-hydroxy sulfonamides, AminesI₂ / TBHPAryl sulfonamides from various aminesMetal-free reagents, eco-friendly solvent rsc.org
Photocatalytic S-N CouplingSodium Organosulfinates, Hydroxamic Acids4CzBN photocatalyst, visible lightWide range of acylsulfonamidesSustainable, mild conditions, energy transfer mechanism polyu.edu.hknih.gov
Electrophilic SulfonamidationChloramine-T hydrate, HexafluoroisopropanolRoom TemperatureElectron-rich aromatics (anilines, indoles, etc.)Metal-free, mild conditions, broad functional group tolerance rsc.org

Utilization of Aryldiazonium Tetrafluoroborates and In-Situ Reagent Generation

A modern approach to synthesizing aromatic sulfonamides involves a copper-catalyzed, three-component reaction using aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate, and an amine source. organic-chemistry.orgdoi.org This method is significant for its use of mild conditions and its circumvention of hazardous reagents often employed in traditional sulfonamide synthesis. organic-chemistry.org

The process typically utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABCO·(SO₂)₂), which serves as a solid, stable source of sulfur dioxide. organic-chemistry.org The reaction mechanism is believed to involve the in-situ generation of aryl and sulfonyl radicals. Aryldiazonium salts react with DABCO·(SO₂)₂ to form sulfonyl radicals, which are then coupled with an amine component, often an N-chloroamine, to yield the final sulfonamide. organic-chemistry.org Optimization studies have shown that catalysts like copper(II) triflate (Cu(OTf)₂) can significantly enhance reaction yields. organic-chemistry.orgdoi.org A one-pot, two-step variation of this process has also been developed, where a primary or secondary amine is converted in-situ to an N-chloroamine using N-chlorosuccinimide (NCS) before the addition of the aryldiazonium salt and the SO₂ source. doi.org This strategy merges metal catalysis with radical processes, providing a versatile pathway to a wide range of sulfonamides. organic-chemistry.org

Table 1: General Conditions for Copper-Catalyzed Aminosulfonylation
ComponentReagent/ConditionPurposeSource
Aryl SourceAryldiazonium TetrafluoroborateProvides the aryl group for the sulfonamide. organic-chemistry.orgdoi.org
SO₂ SourceDABCO·(SO₂)₂Acts as an in-situ source of sulfur dioxide. organic-chemistry.orgdoi.org
Amine SourceN-Chloroamine (or Amine + NCS)Provides the nitrogen component for the sulfonamide. organic-chemistry.orgdoi.org
CatalystCu(OTf)₂Catalyzes the coupling reaction. organic-chemistry.orgdoi.org
SolventDCE (1,2-Dichloroethane)Reaction medium. doi.org
Temperature60-80 °CTypical reaction temperature. doi.org

Specific Synthetic Pathways for this compound

The creation of this compound involves the precise assembly of its distinct structural components through multi-step synthetic sequences.

Construction of Cyclopropyl (B3062369) Sulfonamide Frameworks

The foundational step in synthesizing many cyclopropyl-containing sulfonamides is the construction of the cyclopropanesulfonamide (B116046) core. One patented process describes a method starting from 3-chloropropane sulfonyl chloride. google.com This precursor is first reacted with tert-butylamine (B42293) to form N-tert-butyl-(3-chloro)propyl sulfonamide. google.com This intermediate then undergoes an intramolecular ring-closure reaction mediated by a strong base, such as n-alkyl lithium, to form the cyclopropane (B1198618) ring, yielding N-tert-butylcyclopropanesulfonamide. google.com The final step involves the acidic cleavage of the protecting tert-butyl group, typically using formic acid, to afford the primary cyclopropanesulfonamide. google.com This entire process can be performed as a one-pot synthesis without the isolation of intermediates, enhancing its efficiency. google.com

Another fundamental route involves the preparation of cyclopropanesulfonyl chloride from cyclopropylmagnesium bromide. chemicalbook.com The Grignard reagent is reacted with sulfur dioxide, and the resulting sulfinate is then treated with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), to produce cyclopropanesulfonyl chloride. chemicalbook.com This key intermediate can then be reacted with ammonia (B1221849) to yield the parent cyclopropanesulfonamide. chemicalbook.com

Strategic N-Alkylation and N-Amination in Complex Sulfonamide Synthesis

Once a primary or secondary sulfonamide framework is established, strategic N-alkylation is employed to introduce further substituents onto the nitrogen atom. To synthesize a target like N-ethylcyclopropanesulfonamide (an analogue and precursor), one could start with cyclopropanesulfonamide and introduce an ethyl group.

Modern N-alkylation methods offer alternatives to traditional techniques that often require harsh conditions. One such method utilizes a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a metal catalyst, with water being the only byproduct. acs.orgresearchgate.netrsc.org Manganese and iridium-based pincer complexes have proven to be effective catalysts for the N-alkylation of a wide range of sulfonamides with primary alcohols, including benzylic and simple aliphatic alcohols. acs.orgrsc.org This approach allows for the mono-N-alkylation of primary sulfonamides in excellent yields under relatively mild conditions. acs.org For instance, various aryl and alkyl sulfonamides can be successfully alkylated with alcohols at elevated temperatures (e.g., 120 °C) in solvents like toluene. researchgate.net

Table 2: Examples of Metal-Catalyzed N-Alkylation of Sulfonamides with Alcohols
SulfonamideAlcoholCatalyst SystemYieldSource
p-ToluenesulfonamideBenzyl alcoholMn(I) PNP pincer complexExcellent acs.org
Benzenesulfonamide1-ButanolIridium NHC-phosphine complex / Cs₂CO₃>95% researchgate.net
Thiophene-2-sulfonamideBenzyl alcoholMn(I) PNP pincer complex73% acs.org
MethanesulfonamideBenzyl alcoholMn(I) PNP pincer complex92% acs.org

N-amination in this context can refer to the initial formation of the sulfonamide bond. This is classically achieved by reacting a sulfonyl chloride with an amine. nih.gov For a complex target, this could involve reacting cyclopropanesulfonyl chloride with ethylamine (B1201723) to form N-ethylcyclopropanesulfonamide, which could then be subjected to a second, more challenging N-alkylation (N-cyclopropylation) or be built from N-ethylcyclopropylamine and a sulfamoyl chloride.

Gram-Scale Synthetic Approaches and Process Optimization

Transitioning a synthetic route from laboratory to gram-scale production requires robust and optimized procedures. The one-pot synthesis of cyclopropanesulfonamide from 3-chloropropane sulfonyl chloride is an example of a process designed for scalability. google.com The procedure, starting with 0.41 moles of the sulfonyl chloride, involves sequential solvent exchanges and reagent additions without isolating intermediates, which is a key strategy in process optimization to maximize throughput and minimize waste. google.com

Similarly, scalable syntheses have been developed for other cyclopropane-containing building blocks. For example, a gram-scale synthesis of O-cyclopropyl hydroxylamine (B1172632) hydrochloride has been reported, starting from 2-(vinyloxy)isoindoline-1,3-dione. nih.govrsc.org The key steps involved a Simmons-Smith-type cyclopropanation followed by deprotection. nih.gov The development of such scalable routes for key structural motifs is crucial for supplying the necessary quantities of materials for further synthetic exploration and application. nih.govrsc.org

Synthesis of Structural Analogues and Cyclopropyl-Containing Sulfonamide Scaffolds

The methodologies used for the target compound can be extended to a variety of structural analogues, broadening the chemical space available for screening and development.

Preparation of Cyclopropyl Derivatives from Precursors (e.g., Cyclopropanesulfonyl Chloride)

Cyclopropanesulfonyl chloride is a versatile and critical precursor for accessing a wide array of cyclopropyl-containing sulfonamides. chemicalbook.comsigmaaldrich.com Its synthesis is efficiently achieved via a two-step process starting from a Grignard reagent. Cyclopropylmagnesium bromide is treated with sulfur dioxide in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures. chemicalbook.com The resulting magnesium sulfinate intermediate is then chlorinated in situ with N-chlorosuccinimide (NCS) to yield the desired cyclopropanesulfonyl chloride. chemicalbook.com

Once obtained, cyclopropanesulfonyl chloride can be reacted with a diverse range of primary and secondary amines to generate a library of N-substituted cyclopropanesulfonamides. chemicalbook.comsigmaaldrich.com For example, bubbling ammonia gas through a solution of the sulfonyl chloride provides the parent cyclopropanesulfonamide in high yield after purification. chemicalbook.com Similarly, reacting it with specific amines like ethylamine would produce N-ethylcyclopropanesulfonamide, a key intermediate for more complex analogues. This modular approach allows for the systematic variation of the N-substituents, facilitating the synthesis of diverse structural analogues. sigmaaldrich.com

Synthetic Routes to this compound Derivatives

The synthesis of this compound and its analogues can be approached through several strategic disconnections. The most common and direct method involves the formation of the sulfonamide bond by reacting a suitably substituted sulfamoyl chloride with an appropriate amine. Alternatively, modern cross-coupling techniques offer novel pathways to introduce the cyclopropyl moiety onto a pre-existing sulfonamide scaffold.

A foundational approach to constructing this compound relies on the reaction of N-cyclopropyl-N-ethylsulfamoyl chloride with an amino source. This key intermediate, N-cyclopropyl-N-ethylsulfamoyl chloride, can be prepared from N-cyclopropylethylamine and sulfuryl chloride. The subsequent reaction with ammonia or a primary or secondary amine can then furnish the desired sulfonamide. While specific literature detailing the synthesis of the parent this compound is not extensively available, the general principles of sulfonamide synthesis are well-established and can be applied.

For the synthesis of more complex derivatives, multi-step sequences are often necessary. For instance, the synthesis of N-[4-[4-[ethyl(5-cyclopropylpentyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide involves a more elaborate pathway, highlighting the multi-step nature of synthesizing structurally complex analogues. prepchem.com

Recent advancements in synthetic methodology have provided more versatile routes to N-cyclopropyl sulfonamides. A notable example is the copper-mediated N-cyclopropylation of amides and sulfonamides using cyclopropylboronic acid. This method, catalyzed by copper acetate (B1210297) in the presence of a base like sodium carbonate, allows for the direct introduction of the cyclopropyl group onto a nitrogen atom of a pre-formed sulfonamide. This approach offers good to excellent yields and broadens the accessibility of N-cyclopropyl sulfonamide derivatives. nih.gov

The following tables outline representative synthetic strategies and the types of derivatives that can be accessed.

Table 1: General Synthesis of N-Substituted Sulfonamides via Sulfamoyl Chlorides

Starting Material 1Starting Material 2Reagents/ConditionsProductGeneral Applicability
N-Cyclopropyl-N-ethylsulfamoyl chlorideAmmoniaInert solvent (e.g., Dichloromethane)This compoundApplicable for primary sulfonamides.
N-Cyclopropyl-N-ethylsulfamoyl chloridePrimary or Secondary AmineBase (e.g., Triethylamine), Inert solventN-Cyclopropyl-N-ethyl-N'-alkyl/aryl-aminosulfonamideBroadly applicable for N'-substituted derivatives.
N-CyclopropylethylamineSulfuryl ChlorideInert solventN-Cyclopropyl-N-ethylsulfamoyl chlorideKey intermediate synthesis.

Interactive Data Table: Copper-Mediated N-Cyclopropylation of Sulfonamides nih.gov

Sulfonamide SubstrateReagentsSolventTemperature (°C)Yield (%)
BenzenesulfonamideCyclopropylboronic acid, Cu(OAc)₂, Na₂CO₃Dichloroethane8085
p-ToluenesulfonamideCyclopropylboronic acid, Cu(OAc)₂, Na₂CO₃Dichloroethane8090
MethanesulfonamideCyclopropylboronic acid, Cu(OAc)₂, Na₂CO₃Dichloroethane8075

This copper-catalyzed method provides a powerful tool for the late-stage functionalization of sulfonamides, allowing for the efficient synthesis of a library of N-cyclopropyl derivatives from readily available starting materials.

Further diversification of the sulfonamide scaffold can be achieved by modifying other parts of the molecule. For example, starting from a functionalized benzene (B151609) sulfonamide, such as 4-acetyl-N-ethyl-N-methyl benzene sulfonamide, various heterocyclic moieties can be introduced to generate a range of biologically active derivatives. ekb.eg Although this example uses an N-methyl rather than an N-cyclopropyl group, the synthetic principles for derivatization are analogous.

The synthesis of carboxamide derivatives containing a cyclopropane ring, such as 1-phenylcyclopropane carboxamides, also provides insight into the synthetic strategies for incorporating this strained ring system into larger molecules. nih.gov These methods often involve the cyclopropanation of an activated methylene (B1212753) group followed by functional group transformations.

Reaction Mechanism Studies in N-Aminosulfonamide Formation

The synthesis of N-aminosulfonamides can be achieved through various methods, with mechanistic investigations shedding light on the pathways involved. researchgate.net One prominent area of study involves the use of radical intermediates, which provides an efficient route to sulfonyl compounds under mild conditions. rsc.org

The formation of sulfonamides and other sulfonyl-containing molecules is crucial in organic chemistry, particularly for creating biologically active compounds. nih.gov Radical-based transformations using sulfur dioxide or its surrogates have become an attractive and powerful method for constructing the sulfonyl functional group. nih.gov

In these processes, a radical intermediate (such as an aryl, vinyl, or alkyl radical) is generated in situ and reacts with sulfur dioxide to produce a key sulfonyl radical intermediate. rsc.orgresearchgate.net This sulfonyl radical is then captured by nucleophiles, such as amines, to form the desired sulfonamide product. nih.govrsc.org Recent advancements have utilized visible-light photoredox catalysis to facilitate these reactions, offering an efficient pathway that avoids harsh reagents. researchgate.netrsc.org For instance, a protocol for generating sulfonyl radicals from dimethylsulfamoyl chloride under visible light allows for the precise and controlled synthesis of alkylsulfonamides. rsc.org

Furthermore, surrogates for gaseous sulfur dioxide, such as potassium or sodium metabisulfite, have been effectively used in sulfonylation reactions. capes.gov.br These reactions often proceed through radical processes involving the insertion of sulfur dioxide, sometimes in conjunction with transition metal catalysis or photo-induced methods. capes.gov.br

Ring Transformations and Rearrangements of Cyclopropyl Groups

The cyclopropyl group, characterized by significant ring strain, is susceptible to a variety of ring-opening and rearrangement reactions, often catalyzed by transition metals or promoted by the formation of reactive intermediates.

Transition metals are effective catalysts for the ring expansion of cyclopropanes, leveraging the release of ring strain to drive the formation of larger, more complex cyclic systems. acs.org Gold(I) catalysts, for example, have been shown to promote the ring expansion of cyclopropanols to stereoselectively yield highly substituted cyclopentanones. acs.org Similarly, palladium(II) catalysis can initiate the ring opening of spirovinylcyclopropyl oxindoles, leading to a zwitterionic intermediate that undergoes (3+2)-annulation with isatins to form spirocyclic adducts. acs.org These reactions are valuable for creating diverse polycyclic architectures from relatively simple starting materials. rsc.orgacs.org

A notable reaction involving the cyclopropyl moiety is the palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones. rawdatalibrary.netrsc.orgresearchgate.net This process, followed by a cycloisomerization step, serves as a method for synthesizing α-pyrazole carbonyl compounds. rawdatalibrary.netrsc.org Mechanistic studies, supported by control experiments and Density Functional Theory (DFT) calculations, suggest a specific pathway for this transformation. rawdatalibrary.netrsc.orgresearchgate.net The proposed mechanism involves a β-carbon elimination from a stable six-membered chelate palladium complex. rawdatalibrary.netrsc.org This step generates a conjugated azine as a key reaction intermediate, which then undergoes cycloisomerization to yield the final pyrazole (B372694) product. rawdatalibrary.netrsc.org

Table 1: Proposed Mechanistic Steps in Pd-Catalyzed C-C Bond Cleavage of N-Cyclopropyl Acylhydrazones. rawdatalibrary.netrsc.org

StepDescriptionIntermediate/Complex
1ChelationFormation of a stable 6-membered chelate palladium complex.
2β-Carbon EliminationCleavage of the cyclopropyl C-C bond.
3Intermediate FormationGeneration of a conjugated azine intermediate.
4CycloisomerizationRing closure to form the pyrazole product.

Cyclopropyl-substituted nitrenium ions are highly reactive intermediates that undergo a variety of decay pathways. chemrxiv.org These ions can be generated through the photolysis of corresponding N-aminopyridinium ion precursors. chemrxiv.orgacs.orgchemrxiv.orgnih.gov Once formed, their fate is dictated by a competition between several processes, including cyclopropyl ring expansion, elimination, and addition of nucleophiles. chemrxiv.orgacs.org

For the N-biphenyl-N-cyclopropyl nitrenium ion, the stable products arise from two primary competing pathways:

Cyclopropyl ring expansion : This involves a 1,2-shift of a cyclopropyl CH2 group to the electron-deficient nitrogen center, forming an N-biphenylazetium ion. chemrxiv.orgchemrxiv.org

Ethylene (B1197577) elimination : This pathway leads to the formation of a biphenylisonitrilium ion. chemrxiv.orgacs.orgchemrxiv.orgnih.gov

In contrast, the less stable N-benzyl-N-cyclopropyl nitrenium ion yields benzylisonitrile as the only detectable product, resulting exclusively from ethylene elimination. chemrxiv.orgacs.orgchemrxiv.org When a nucleophile like methanol (B129727) is present in high concentrations, it can add to the cyclopropyl ring to form an N-3-methoxypropyl-N-biphenyl iminium ion. chemrxiv.orgchemrxiv.orgnih.gov

Table 2: Products from the Decay of Cyclopropyl-Substituted Nitrenium Ions. chemrxiv.orgacs.orgchemrxiv.org

Nitrenium Ion PrecursorConditionsMajor ProductsReaction Type
N-biphenyl-N-cyclopropylPhotolysis in CH3CN with 15% MeOHN-biphenylazetium ion, Biphenylisonitrilium ionRing Expansion, Elimination
N-biphenyl-N-cyclopropylHigh concentration of MethanolN-3-methoxypropyl-N-biphenyl iminium ionNucleophilic Addition
N-benzyl-N-cyclopropylPhotolysisBenzylisonitrileElimination

Regioselective Reactions of N-Cyclopropyl Moieties

Regioselectivity, or the control of reaction site, is a critical aspect of synthesizing complex molecules containing cyclopropyl and sulfonamide functionalities. In reactions involving polyfunctional molecules, directing the reaction to a specific atom or bond is essential for achieving the desired product.

For instance, a novel cascade reaction starting from N-(1-Aryl-2-polychloroethyl)arenesulfonamides demonstrates high regioselectivity. nih.gov The process involves the cyclization to an aziridine (B145994) intermediate, which then undergoes further transformations. The final structure of the sulfonamide derivative is dependent on the initial polychloroethyl group, leading to distinct cyclic or open-chain products in a regiospecific manner. nih.gov Similarly, palladium-catalyzed reactions of gem-difluorinated cyclopropanes can proceed with high Z-selectivity in the formation of 2-fluoroallylic products, showcasing regioselective C-C bond activation and subsequent coupling. chemrxiv.org These examples highlight how the substitution pattern on and around the core structures dictates the reaction outcome.

N-Dealkylation Mechanisms and Regioselectivity (e.g., Cytochrome P450-Catalyzed Reactions)

The metabolic N-dealkylation of this compound is a critical transformation, primarily catalyzed by cytochrome P450 (CYP) enzymes in hepatic systems. mdpi.com The regioselectivity of this process, determining whether the cyclopropyl or the ethyl group is cleaved, is governed by a combination of steric and electronic factors, as well as the specific isoform of the CYP enzyme involved. mdpi.comnih.gov The generally accepted mechanism for CYP-mediated N-dealkylation involves an initial single-electron transfer (SET) from the nitrogen atom to the activated iron-oxo species of the P450 enzyme, forming a nitrogen-centered radical cation. researchgate.net

This is followed by one of two primary pathways:

Hydrogen Atom Transfer (HAT): A proton is abstracted from an alpha-carbon adjacent to the nitrogen, generating a carbon-centered radical. This radical is then oxidized to an iminium ion, which is subsequently hydrolyzed to yield the dealkylated sulfonamide and the corresponding aldehyde.

Direct C-N Bond Cleavage: In the case of the cyclopropyl group, ring strain can facilitate direct fragmentation of the radical cation, leading to an iminium ion and a carbon-centered radical. researchgate.net

The regioselectivity between N-deethylation and N-decyclopropylation is a subject of considerable interest. The ethyl group, with its freely rotating C-H bonds, is susceptible to the classic HAT mechanism. Conversely, the cyclopropyl group presents a unique substrate. The high degree of s-character in the C-H bonds of the cyclopropane ring makes them less prone to abstraction. However, the inherent ring strain of the cyclopropyl group can lower the activation energy for ring opening following the initial one-electron oxidation. researchgate.net

Studies on related N-cyclopropylamines have shown that the cyclopropyl group can be preferentially cleaved. nih.govresearchgate.net This is often attributed to the formation of a radical cation intermediate, which rapidly undergoes ring opening to relieve strain, leading to a more stable radical species. researchgate.net This ring-opened intermediate can then be further oxidized and hydrolyzed, resulting in the loss of the cyclopropyl group.

The specific CYP isoforms involved play a significant role in determining the metabolic fate of this compound. For instance, enzymes like CYP3A4, known for their large and flexible active sites, may accommodate the substrate in a way that favors oxidation of the less sterically hindered ethyl group. mdpi.comnih.gov Conversely, other isoforms might possess active site topologies that preferentially interact with the cyclopropyl moiety, promoting its cleavage.

A proposed metabolic scheme for the N-dealkylation of this compound is presented below:

Proposed Cytochrome P450-Catalyzed N-Dealkylation Pathways:

PathwayIntermediateProducts
N-Deethylation Iminium IonN-cyclopropylaminosulfonamide, Acetaldehyde
N-Decyclopropylation Ring-Opened RadicalN-ethylaminosulfonamide, Propanal

Influence of Electronic and Steric Factors on Reaction Pathways

Electronic Effects:

The sulfonamide group is a strong electron-withdrawing group, which significantly reduces the electron density on the nitrogen atom. nih.gov This has several consequences:

Reduced Nucleophilicity: The nitrogen atom in this compound is less nucleophilic compared to a typical dialkylamine. This can affect the rate of reactions where the nitrogen acts as a nucleophile.

Increased Acidity of α-Protons: The electron-withdrawing nature of the sulfonyl group increases the acidity of the protons on the carbons adjacent to the nitrogen (the α-carbons of the ethyl and cyclopropyl groups). This can facilitate deprotonation and subsequent reactions.

Stabilization of Anionic Intermediates: The sulfonamide group can stabilize an adjacent negative charge, which can influence the mechanism of certain reactions. rsc.org

Steric Effects:

The steric bulk of the substituents around the nitrogen atom plays a crucial role in controlling reactivity and selectivity. researchgate.netresearchgate.net

Steric Hindrance: The cyclopropyl group, while small, imposes a rigid conformational constraint. The ethyl group is more flexible but still contributes to the steric environment around the nitrogen. This steric hindrance can influence the approach of reagents, favoring attack at the less hindered site.

Regioselectivity in Dealkylation: As discussed previously, steric factors within the active site of an enzyme like cytochrome P450 are critical in determining whether the ethyl or cyclopropyl group is removed. nih.gov A bulkier group may be more difficult to position correctly for oxidation.

An illustrative table summarizing the interplay of these effects is provided below:

Influence of Electronic and Steric Factors on Reactivity:

FactorInfluence on this compound
Electronic (Electron-Withdrawing Sulfonamide) Decreased nitrogen nucleophilicity; Increased α-proton acidity.
Steric (Cyclopropyl and Ethyl Groups) Hindrance to reagent approach; Dictates regioselectivity in enzymatic reactions.

Cycloaddition Reactions Involving Cyclopropyl-Substituted Systems

While specific data on cycloaddition reactions involving this compound is not extensively documented, the principles can be extrapolated from studies on other cyclopropyl-substituted systems, such as cyclopropyl ketones and imines. nih.govnih.govacs.orgresearchgate.net These reactions often proceed via a [3+2] cycloaddition pathway, where the three-membered cyclopropane ring acts as a three-carbon synthon. nih.govnih.gov

Stereoisomeric and Regioisomeric Pathway Analysis

In a hypothetical [3+2] cycloaddition reaction between a cyclopropyl-sulfonamide substrate and a dipolarophile (e.g., an alkene or alkyne), several stereoisomeric and regioisomeric outcomes are possible. nih.govlibretexts.orgyoutube.com The analysis of these pathways is crucial for understanding and predicting the structure of the resulting five-membered ring.

Regioselectivity: The regioselectivity of the cycloaddition is determined by the electronic nature of both the cyclopropane and the dipolarophile. nih.gov In many cases, these reactions are initiated by the opening of the cyclopropane ring to form a zwitterionic or diradical intermediate. The subsequent attack on the dipolarophile will be governed by the relative stabilities of the possible regioisomeric transition states.

Stereoselectivity: The stereochemistry of the starting materials can be transferred to the product. libretexts.orgyoutube.com For a substituted cyclopropane, the relative stereochemistry of the substituents on the ring will influence the stereochemistry of the newly formed stereocenters in the cyclopentane (B165970) product. The reaction can proceed through either a suprafacial or antarafacial pathway with respect to the cyclopropane, although suprafacial is more common. youtube.com

A representative table outlining potential outcomes is shown below:

Analysis of [3+2] Cycloaddition Pathways:

PathwayDescriptionControlling Factors
Regioisomeric Pathway A Nucleophilic attack from C1 of the cyclopropane intermediate.Electronic nature of substituents on the dipolarophile.
Regioisomeric Pathway B Nucleophilic attack from C3 of the cyclopropane intermediate.Steric hindrance at the reaction centers.
Stereoisomeric Outcome (cis) Suprafacial addition to the dipolarophile.Orbital symmetry considerations. libretexts.org
Stereoisomeric Outcome (trans) Antarafacial addition or subsequent epimerization.Reaction conditions and intermediate stability.

Zwitterionic Type Cycloaddition Mechanisms

A common mechanism proposed for [3+2] cycloaddition reactions of donor-acceptor cyclopropanes involves the formation of a zwitterionic intermediate. acs.orgnih.govmdpi.commdpi.com In this context, the cyclopropyl-sulfonamide can be considered a donor-acceptor system, with the nitrogen atom acting as a potential donor and the sulfonamide as an acceptor.

The proposed mechanism proceeds as follows:

Ring Opening: The reaction is initiated by the cleavage of a C-C bond in the cyclopropane ring, often promoted by a Lewis acid or thermal conditions. This results in the formation of a zwitterionic intermediate where a positive charge is located on one carbon and a negative charge on another, stabilized by the adjacent sulfonamide group.

Nucleophilic Attack: The nucleophilic terminus of the zwitterion attacks the electrophilic dipolarophile.

Ring Closure: The resulting intermediate then undergoes an intramolecular cyclization to form the five-membered ring.

The feasibility of this pathway for this compound would depend on the reaction conditions and the nature of the dipolarophile. The presence of the sulfonamide group could significantly influence the stability and reactivity of the zwitterionic intermediate. rsc.org

Proposed Zwitterionic Cycloaddition Mechanism:

StepDescriptionKey Features
1. Ring Opening Heterolytic cleavage of a cyclopropane C-C bond.Formation of a zwitterionic intermediate.
2. Intermolecular Attack The nucleophilic center of the zwitterion attacks the dipolarophile.Rate-determining step, influenced by electronics.
3. Cyclization Intramolecular ring closure to form the final product.Formation of two new stereocenters.

Application of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for studying the electronic structure of molecules. nih.gov This theory is frequently used to simulate and understand molecular reactivity and electronic properties. nih.gov For this compound, DFT is instrumental in dissecting complex reaction mechanisms.

DFT is used to construct a detailed energy profile of a reaction, mapping the energy changes from reactants to products. researchgate.net This "energy landscape" reveals the activation energy—the barrier that must be overcome for the reaction to proceed—and the relative stability of all species involved. researchgate.net By comparing the activation energies of different possible pathways, researchers can predict the most favorable reaction mechanism. For instance, a hypothetical reaction involving this compound can be modeled to determine whether it proceeds through a concerted (one-step) or stepwise mechanism.

Interactive Table: Illustrative DFT Energy Profile for a Hypothetical Reaction

This table provides a simplified, hypothetical example of calculated relative energies for a reaction involving this compound, demonstrating how DFT can be used to compare different mechanistic pathways.

SpeciesPathway A (Concerted) Relative Energy (kcal/mol)Pathway B (Stepwise) Relative Energy (kcal/mol)
Reactants0.00.0
Transition State 1+25.3+20.1
IntermediateNot Applicable-5.2
Transition State 2Not Applicable+15.8
Products-10.5-10.5

Molecular Electron Density Theory (MEDT) for Understanding Bond Formation

Proposed as a modern paradigm in organic chemistry, Molecular Electron Density Theory (MEDT) asserts that the capability for changes in electron density, rather than molecular orbital interactions, is what governs molecular reactivity. mdpi.comnih.goveuropa.eu MEDT studies reactivity by conducting a rigorous analysis of the changes in electron density along a reaction coordinate. researchgate.netmdpi.com This approach provides deep insights into the molecular mechanisms of bond formation. nih.gov For this compound, MEDT could be employed to analyze pericyclic reactions or polar reactions, tracking how the electron density reorganizes to break old bonds and form new ones in a continuous, dynamic fashion. encyclopedia.pub

Conceptual Density Functional Theory (CDFT) for Reactivity and Selectivity Predictions

Interactive Table: Hypothetical CDFT Reactivity Indices for this compound

This table shows illustrative values for a local reactivity descriptor, the Fukui function (f-), which indicates the susceptibility of an atom to nucleophilic attack. Higher values suggest a more reactive site.

Atom in this compoundFukui Function (f-) Value (Illustrative)Predicted Reactivity (Nucleophilic Attack)
Sulfonyl Sulfur (S)0.35High
Cyclopropyl Carbon (alpha to N)0.18Moderate
Ethyl Carbon (alpha to N)0.12Low
Oxygen 1 (O)0.05Very Low
Oxygen 2 (O)0.05Very Low

Bonding Evolution Theory (BET) in Covalent Bond Formation Analysis

Bonding Evolution Theory (BET) offers a powerful method for understanding the precise sequence of events during bond formation and cleavage. researchgate.net By analyzing the topology of the Electron Localization Function (ELF) along a reaction path, BET can divide a reaction into distinct structural stability domains. researchgate.net This provides a clear, step-by-step description of how electron density rearranges to form covalent bonds. researchgate.netrsc.org For a reaction involving this compound, BET could reveal whether the formation of multiple bonds in a reaction is a simultaneous (concerted) or sequential (non-concerted) process, offering a more detailed picture than traditional reaction diagrams. europa.euchemrxiv.org

Computational Optimization of Molecular Geometries and Conformations

Determining the three-dimensional structure of a molecule is fundamental to understanding its properties. Computational chemistry is used to find the most stable molecular geometry by minimizing the energy of the system. For a flexible molecule like this compound, which has multiple rotatable single bonds, this process involves a conformational analysis to identify the various low-energy shapes (conformers) it can adopt. DFT and other computational methods can calculate the optimized geometry and relative energies of these conformers. nih.gov This knowledge is crucial, as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.

Chemical Reactivity and Derivatization Strategies for N Cyclopropyl N Ethylaminosulfonamide Scaffolds

Modification of the Sulfonamide Functional Group

The sulfonamide group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry and offers several avenues for modification. nih.gov While the sulfonamide group itself is relatively unreactive, its nitrogen and the adjacent sulfonyl group can be targeted for derivatization. wikipedia.org

Classic laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) to neutralize the generated HCl. wikipedia.org For a pre-existing scaffold like N-cyclopropyl-N-ethylaminosulfonamide, where the primary sulfonamide nitrogen (-NH₂) is present, further substitution can be achieved.

N-Alkylation and N-Arylation: The hydrogen atoms on the primary sulfonamide nitrogen can be substituted with alkyl or aryl groups. This can be accomplished through reactions with alkyl halides or aryl halides, often under basic conditions. The structural activity relationship (SAR) of many sulfonamide-based drugs indicates that mono-substitution on this nitrogen can be critical for biological activity, whereas di-substitution often leads to a loss of activity. youtube.com

Conversion to other functional groups: The sulfonamide group can be a precursor to other functionalities, although this often requires harsh reaction conditions. For instance, reductive cleavage can, in some cases, lead back to the amine and a sulfur-containing byproduct.

Recent advances in synthetic methodology have provided more sophisticated tools for sulfonamide modification. For example, ligand-directed N-acyl-N-alkylsulfonamide (NASA) chemistry has been developed to target nucleophilic lysine (B10760008) residues in proteins, showcasing a method where the sulfonamide acts as a reactive handle for covalent modification. nih.gov Furthermore, the coupling of amines with reagents like dansyl chloride provides an efficient and straightforward route to diverse sulfonamides, a strategy that can be adapted for modifying the primary sulfonamide nitrogen of the title compound. nih.gov

Synthetic Transformations Involving the N-Ethyl Moiety

The N-ethyl group provides a site for metabolic transformation and synthetic manipulation, primarily through N-dealkylation or functionalization of the ethyl chain.

N-Dealkylation: The removal of the ethyl group is a common metabolic reaction catalyzed by cytochrome P450 (CYP450) enzymes. nih.gov This oxidative process involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated amine (N-cyclopropylaminosulfonamide) and acetaldehyde. nih.gov While often a metabolic process, chemical methods can also achieve N-dealkylation, though they can be challenging without affecting other parts of the molecule. Studies on related aromatic sulfonamides have investigated such N-dealkylation processes. nih.gov In many drug molecules, N-dealkylation can lead to metabolites with retained, attenuated, or altered pharmacological activity. nih.gov

Functionalization of the Ethyl Chain: The ethyl group is generally less reactive than other parts of the scaffold. However, under radical conditions or with powerful oxidizing agents, C-H bonds on the ethyl chain could potentially be functionalized. More targeted approaches could involve replacing the N-ethyl group entirely with a functionalized alkyl chain during the initial synthesis. Recent developments in catalysis have focused on the site-selective C–H functionalization of trialkylamines, which could potentially be adapted to modify the ethyl group in the presence of the cyclopropylamine (B47189). nih.gov

Chemical Modifications of the Cyclopropyl (B3062369) Ring

The cyclopropyl ring is a key feature of the molecule, imparting specific conformational constraints and unique electronic properties. Its high ring strain makes it susceptible to various transformations, particularly ring-opening reactions, but it can also be functionalized while keeping the ring intact. acs.orgnih.gov

Ring-Opening Reactions and Subsequent Transformations

The strain energy of the cyclopropane (B1198618) ring makes it behave somewhat like a double bond, readily participating in reactions that lead to a more stable, open-chain structure.

Acid-Catalyzed Ring-Opening: Research on N-cyclopropyl-amides has demonstrated that Lewis acids like aluminum chloride (AlCl₃) can induce a ring-opening rearrangement. rsc.org This reaction proceeds through a "Heine-type" aziridine (B145994) intermediate, which can then be attacked by nucleophiles. This provides a pathway to N-(2-chloropropyl)amides or, through intramolecular cyclization, 5-methyl-2-oxazolines. rsc.orgacs.org This strategy offers a route to linear structures from the cyclic precursor.

Radical and Oxidative Ring-Opening: The cyclopropyl group is susceptible to oxidative ring fragmentation, especially when attached to a nitrogen atom. The oxidation of N-cyclopropylamines can form a reactive aminium cation radical. nih.gov This intermediate can undergo ring fragmentation to generate a distonic cation radical, which then partitions between different reaction pathways depending on the conditions. For example, in the presence of oxygen, it can lead to N-dealkylation and the formation of β-hydroxypropionic acid. nih.gov In anaerobic conditions, intramolecular cyclization can occur. nih.gov Similarly, cyclopropane derivatives can undergo oxidative radical ring-opening/cyclization reactions to form a variety of functionalized compounds. acs.org

The table below summarizes key findings from studies on the ring-opening of related N-cyclopropyl systems.

Starting Material TypeReagent/ConditionKey IntermediateMajor Product(s)
N-CyclopropylamideAlCl₃"Heine-type" aziridineN-(2-chloropropyl)amide, 5-methyl-2-oxazoline rsc.orgacs.org
N-Cyclopropyl-N-methylanilineHorseradish Peroxidase, H₂O₂, O₂Aminium cation radicalN-methylaniline, β-hydroxypropionic acid, N-methylquinolinium nih.gov
N-Biphenyl-N-cyclopropyl nitrenium ionPhotolysisNitrenium ionN-biphenylazetium ion, Biphenylisonitrilium ion rsc.org

This table is generated based on data from referenced studies on related compounds and illustrates potential reaction pathways.

Functionalization of the Cyclopropyl Ring

Preserving the cyclopropyl motif is often desirable in drug design, as it can enhance potency, improve metabolic stability, and confer favorable pharmacokinetic properties. rsc.org Therefore, methods for direct C-H functionalization of the ring are highly valuable.

Directed metalation strategies have proven effective for the site-selective and stereoselective C-H functionalization of N-cyclopropylamides. aalto.fi By using a directing group on the nitrogen (in this case, the N-ethylaminosulfonamide group could potentially serve this role), it is possible to achieve selective lithiation at the β-position of the cyclopropyl ring. Quenching this lithiated intermediate with various electrophiles allows for the introduction of a wide range of substituents. aalto.fi

Palladium-catalyzed C-H arylation is another powerful tool. Using a picolinamide (B142947) auxiliary, cyclopropane C-H bonds can be efficiently arylated with aryl iodides, yielding cis-substituted cyclopropane derivatives. acs.org While this would require modification of the parent structure to include the directing group, it demonstrates a viable strategy for elaborating the cyclopropyl ring.

Introduction of Diverse Chemical Substituents onto the this compound Backbone

Creating a library of derivatives from the this compound scaffold involves leveraging a combination of synthetic strategies to introduce chemical diversity at various positions.

Building from Simpler Precursors: A common strategy is to synthesize derivatives from basic building blocks rather than modifying the final scaffold. For instance, palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) allows for the coupling of cyclopropylamine with a wide variety of substituted aryl bromides, providing access to a large array of N-arylcyclopropylamines in a single step. researchgate.net These could then be reacted with ethylsulfonyl chloride to build the desired scaffold with pre-installed diversity.

Active Splicing Method: This design strategy involves combining known active substructures into a single molecule. For example, by identifying pharmacophores with desirable biological activities, one could synthesize derivatives of this compound that incorporate these fragments. rsc.org This could involve attaching heterocyclic moieties, substituted phenyl rings, or other functional groups to the sulfonamide nitrogen or by replacing the ethyl group with a more complex side chain.

Exploration of Intermolecular and Intramolecular Reaction Architectures

The unique reactivity of the this compound scaffold allows for its participation in complex intermolecular and intramolecular reactions, leading to novel molecular architectures.

Intramolecular Cyclizations and Rearrangements: As discussed previously, ring-opening of the cyclopropyl group can be followed by intramolecular reactions. The fragmentation of the aminium radical derived from N-cyclopropylamines can lead to a distonic radical cation that undergoes unimolecular cyclization to form quinolinium-type structures. nih.gov Nickel-catalyzed intramolecular cross-electrophile coupling reactions have been developed for benzylic sulfonamides, where a pendant alkyl chloride reacts with the sulfonamide to generate cyclopropane products, representing a novel skeletal rearrangement. acs.orgresearchgate.net

Cycloaddition Reactions: The strained cyclopropyl ring can participate in cycloaddition reactions. Asymmetric [3+2] photocycloadditions between cyclopropylamines and olefins have been developed, leading to the formation of highly functionalized cyclopentylamine (B150401) derivatives. rsc.org This reaction proceeds via a radical mechanism and allows for the construction of complex ring systems with high stereocontrol. rsc.org Such strategies could transform the this compound scaffold into more complex polycyclic systems.

These advanced synthetic strategies highlight the potential of this compound not just as a static core, but as a dynamic platform for the construction of intricate and diverse chemical entities.

Analytical and Spectroscopic Characterization Methodologies for N Cyclopropyl N Ethylaminosulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N-cyclopropyl-N-ethylaminosulfonamide. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the expected spectrum would display distinct signals corresponding to the ethyl and cyclopropyl (B3062369) groups, as well as the amine proton. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The cyclopropyl group's protons would likely appear as complex multiplets in the upfield region of the spectrum due to the unique magnetic environments of the methine and methylene protons on the strained ring. The sulfonamide (SO₂NH₂) protons would typically appear as a broad singlet.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom. The spectrum would be expected to show two signals for the ethyl group and two for the cyclopropyl group, corresponding to the methine and methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on standard chemical shift ranges and data from analogous structures. The solvent used can influence actual shifts.)

Atom Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃Ethyl1.1 - 1.3 (triplet)13 - 16
CH₂Ethyl3.1 - 3.3 (quartet)45 - 48
CHCyclopropyl2.3 - 2.5 (multiplet)30 - 35
CH₂Cyclopropyl0.5 - 0.8 (multiplet)5 - 10
NH₂Sulfonamide4.5 - 5.5 (broad singlet)N/A

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The resulting spectrum provides a molecular fingerprint.

Key characteristic absorption bands would be expected for the N-H bonds of the primary amine, the S=O double bonds of the sulfonyl group, and the C-H bonds of the alkyl groups. The sulfonamide group is characterized by two distinct stretching vibrations for the S=O bond, typically appearing as strong bands in the region of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The N-H stretching of the primary amine would be visible as two bands in the 3400-3200 cm⁻¹ region. nih.gov

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H (Amine)Asymmetric & Symmetric Stretch3400 - 3200Medium
C-H (Alkyl)Stretch3000 - 2850Medium-Strong
S=O (Sulfonyl)Asymmetric Stretch1350 - 1300Strong
S=O (Sulfonyl)Symmetric Stretch1160 - 1140Strong
S-N (Sulfonamide)Stretch950 - 900Medium

X-ray Diffraction (XRD) for Crystalline Structure Determination

For this compound that exists in a solid, crystalline form, single-crystal X-ray Diffraction (XRD) is the definitive method for determining its three-dimensional atomic structure. This technique involves passing X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern.

The analysis of this pattern allows for the calculation of the precise location of each atom in the crystal lattice. Key information obtained from XRD includes the crystal system (e.g., monoclinic, orthorhombic), space group, unit cell dimensions, and the exact bond lengths and angles between atoms. nih.gov This data provides unequivocal proof of the compound's connectivity and stereochemistry. While specific data for this compound is not publicly available, the methodology remains the gold standard for solid-state structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of the compound is C₅H₁₂N₂O₂S, which corresponds to a monoisotopic mass of approximately 164.06 Da. uni.lu

In a typical mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺, or as adducts with other ions like sodium [M+Na]⁺. uni.lu High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Formula Predicted Mass-to-Charge Ratio (m/z)
[M+H]⁺C₅H₁₃N₂O₂S⁺165.06923
[M+Na]⁺C₅H₁₂N₂O₂SNa⁺187.05117
[M+K]⁺C₅H₁₂N₂O₂SK⁺203.02511
[M+NH₄]⁺C₅H₁₆N₃O₂S⁺182.09577
[M-H]⁻C₅H₁₁N₂O₂S⁻163.05467

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and cost-effective technique used to qualitatively assess the purity of a sample and to monitor the progress of a chemical reaction. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). A solvent system (mobile phase) is then allowed to travel up the plate. The compound moves up the plate at a certain rate, which is quantified by its Retention Factor (Rf). The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally show a single spot on the TLC plate.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. An LCMS system can separate this compound from any starting materials, byproducts, or impurities with high resolution. As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which provides mass data for each peak. This confirms the identity of the main compound peak and helps in identifying any impurities present, making it a definitive tool for purity analysis. bldpharm.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a polar molecule like this compound, direct GC analysis is challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is a mandatory prerequisite to increase its volatility and thermal stability, making it amenable to GC analysis.

Sample Preparation and Derivatization

Prior to GC analysis, samples containing this compound must undergo extraction and cleanup procedures to remove interfering matrix components. Following extraction, a crucial derivatization step is employed. A common and effective method for sulfonamides involves a two-step derivatization process. nih.gov

First, the acidic N-H proton of the sulfonamide group is methylated. This is often achieved using a reagent such as diazomethane (B1218177). researchgate.net Subsequently, the amino group is acylated. nih.gov A frequently used acylation reagent is pentafluoropropionic acid anhydride (B1165640) (PFPA). nih.gov This process replaces the active hydrogens with less polar functional groups, significantly increasing the volatility of the analyte. gcms.czresearch-solution.com The resulting derivative is more suitable for GC separation and detection.

GC-Mass Spectrometry (GC-MS) Analysis

For the analysis of the derivatized this compound, a gas chromatograph coupled with a mass spectrometer (MS) is the preferred instrumentation. The GC separates the derivatized analyte from other components in the sample, and the MS provides sensitive detection and structural confirmation.

The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase. A common choice for sulfonamide analysis is a column coated with a phenyl-methylpolysiloxane phase (e.g., 5% phenyl).

The operating conditions of the GC, such as the temperature program of the oven, the injector temperature, and the carrier gas flow rate, must be carefully optimized to achieve good chromatographic resolution and peak shape. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for the derivatized this compound, allowing for its unambiguous identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.

Hypothetical GC-MS Parameters

The following table presents a hypothetical set of GC-MS parameters that could serve as a starting point for the development of a specific method for the analysis of derivatized this compound. These parameters are based on general methods used for the analysis of other sulfonamides. usda.gov

ParameterValue
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature150 °C, hold for 1 min
Ramp 110 °C/min to 220 °C
Ramp 220 °C/min to 300 °C, hold for 5 min
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeScan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Expected Retention Time 10 - 15 min (Hypothetical)

Research Findings

While specific research focused solely on the GC analysis of this compound is not widely published, extensive research on the GC analysis of other sulfonamides provides a strong foundation for its analysis. Studies have demonstrated that derivatization followed by GC-MS is a robust and reliable method for the quantification of sulfonamides in various matrices. nih.gov The derivatization with reagents like diazomethane and PFPA has been shown to yield stable derivatives with excellent chromatographic properties. nih.gov The use of GC coupled with atomic emission detection has also been explored for the simultaneous quantification and identification of methylated sulfonamide derivatives. nih.gov

For quantitative studies, the construction of a calibration curve using a series of standards of derivatized this compound is essential. The response of the detector (e.g., the peak area in the chromatogram) is plotted against the concentration of the analyte to establish a linear relationship. The concentration of the analyte in unknown samples can then be determined by interpolating their response from the calibration curve.

Advanced Research Perspectives and Future Directions in N Cyclopropyl N Ethylaminosulfonamide Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of N-substituted sulfonamides, including N-cyclopropyl-N-ethylaminosulfonamide, traditionally relies on the reaction between a sulfonyl chloride and an amine. However, contemporary research is focused on developing more sophisticated and efficient catalytic systems to overcome the limitations of classical methods, such as the use of harsh reagents and the generation of stoichiometric byproducts.

Future advancements are anticipated in the application of transition-metal catalysis . For instance, palladium-catalyzed C-N cross-coupling reactions, which have been successfully used for the synthesis of N-arylcyclopropylamines, could be adapted for the direct coupling of cyclopropylamine (B47189) with a suitable ethylaminosulfonyl precursor. researchgate.net Similarly, copper-catalyzed methods, which have shown promise in the synthesis of diverse sulfonamides from aryl boronic acids and amines, could be explored. thieme-connect.com A particularly innovative approach involves the synergistic use of photoredox and copper catalysis , which enables the synthesis of sulfonamides from aryl radical precursors and various amines at room temperature, offering a pathway that is tolerant of a wide range of functional groups. acs.org

Another promising avenue is the development of heterogeneous nanocatalysts . For example, a magnetite-immobilized nano-ruthenium catalyst has been shown to be effective for the synthesis of sulfonamides from alcohols and sulfonamides via a domino dehydrogenation-condensation-hydrogenation sequence, producing only water as a byproduct. acs.org The magnetic nature of such catalysts allows for easy separation and recycling, aligning with the principles of sustainable chemistry. acs.org

Catalytic SystemPotential Application for this compound SynthesisKey Advantages
Palladium-based CatalystsDirect C-N coupling of cyclopropylamine with an ethylaminosulfonyl electrophile.High efficiency and selectivity for C-N bond formation. researchgate.net
Copper-based CatalystsThree-component coupling of an aryl precursor, a sulfur dioxide source, and N-ethylcyclopropylamine.Use of readily available starting materials. thieme-connect.comacs.org
Nano-Ru/Fe3O4Domino reaction of an appropriate alcohol with this compound precursors.High selectivity, water as the only byproduct, and catalyst recyclability. acs.org
Photoredox/Copper SynergySynthesis from radical precursors under mild, room-temperature conditions.Broad functional group tolerance and mild reaction conditions. acs.org

Exploration of Sustainable and Green Chemistry Methodologies in Production

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance economic viability. rsc.orgsci-hub.se For the production of this compound, several green chemistry approaches hold significant promise.

A key area of development is the use of environmentally benign solvents , with water being the ideal choice. sci-hub.se Methodologies for sulfonamide synthesis in aqueous media, which avoid the use of organic bases and allow for simple product isolation through filtration, have been successfully developed. rsc.org The implementation of such a process for this compound would significantly reduce the generation of hazardous waste.

Mechanochemistry , or solvent-free synthesis, offers another powerful green alternative. rsc.org A one-pot, two-step mechanochemical procedure for sulfonamide synthesis using solid sodium hypochlorite (B82951) has been demonstrated, offering a cost-effective and environmentally friendly route that avoids bulk solvents. rsc.org The application of this technique to the synthesis of this compound could lead to a more sustainable manufacturing process.

Furthermore, the use of biocatalysis and renewable feedstocks represents a significant step towards a circular economy in chemical production. rsc.org While direct biocatalytic routes to this compound are yet to be developed, the enzymatic synthesis of precursors could be a viable strategy. For instance, sustainable methods for producing cyclopropylamine, a key building block, are being explored. longdom.orgacs.org

Green Chemistry ApproachApplication to this compound ProductionEnvironmental and Economic Benefits
Aqueous SynthesisPerforming the coupling reaction in water under controlled pH.Elimination of hazardous organic solvents, simplified workup. sci-hub.sersc.org
Mechanochemical SynthesisSolvent-free, ball-mill mediated reaction of precursors.Reduced solvent waste, energy efficiency, cost-effectiveness. rsc.org
Alternative ReagentsUse of stable sulfur dioxide surrogates like DABSO.Safer handling and introduction of the sulfonyl group. thieme-connect.comorganic-chemistry.org
Continuous-Flow MicroreactorsEfficient synthesis of precursors like cyclopropylamine in a continuous system.Improved safety, efficiency, and scalability. acs.org

Application of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical synthesis, enabling the prediction of reaction outcomes and the design of novel synthetic routes. nih.govyoutube.com For a target molecule like this compound, these computational approaches can accelerate development and optimization.

ML models can be trained on existing datasets of sulfonamide synthesis reactions to predict reaction yields and identify optimal conditions . tue.nl For instance, a random forest algorithm has been used to predict the performance of electrochemical sulfonamide synthesis with significant accuracy. tue.nl Such models could be adapted to screen for the most effective catalysts, solvents, and temperature for the synthesis of this compound, thereby reducing the need for extensive experimental screening.

Furthermore, ML can be employed to understand and predict the reactivity of key intermediates , such as N-sulfonylimines, which are structurally related to the sulfonamide functional group. chemrxiv.orgnih.gov By generating "chemical reactivity flowcharts," ML models can help chemists interpret the factors that govern reaction success, even with a small set of initial experiments. chemrxiv.orgnih.gov This approach could be invaluable in designing a robust synthesis for this compound by predicting the compatibility of various substituted cyclopropylamines and ethylaminosulfonyl partners.

AI/ML ApplicationRelevance to this compoundPotential Impact
Reaction Yield PredictionForecasting the success of different synthetic routes to the target molecule.Reduced experimental effort and faster optimization of reaction conditions. tue.nl
Substrate Scope ElucidationPredicting the reactivity of various substituted precursors.Rational design of synthetic strategies for novel derivatives. chemrxiv.orgnih.gov
De Novo Molecular DesignGenerating novel sulfonamide structures with desired properties.Discovery of new compounds with enhanced activity or improved properties. youtube.com
Automated SynthesisIntegration with robotic platforms for automated reaction execution.Increased efficiency and reproducibility in chemical synthesis. nih.gov

In-depth Structure-Reactivity Relationship Studies for Enhanced Chemical Control

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for controlling its synthesis and predicting its behavior in various applications. The unique electronic properties of the cyclopropyl (B3062369) group, with its high p-character C-C bonds, and the electron-withdrawing nature of the sulfonamide moiety, create a complex interplay that governs the molecule's reactivity.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the molecule's electronic structure, bond energies, and reaction mechanisms. nih.gov These theoretical investigations, when correlated with experimental data, can lead to a predictive understanding of how structural modifications will impact reactivity. For instance, computational modeling can help elucidate the binding modes of sulfonamides to target enzymes, providing a rationale for observed biological activity. nih.gov

Structural FeatureInfluence on ReactivityResearch Focus
Cyclopropyl RingStrain and electronic properties affecting nitrogen nucleophilicity and bond stability.Investigating the impact of substituents on the cyclopropyl ring on reaction outcomes. acs.org
Sulfonamide GroupElectron-withdrawing nature influencing the N-S bond and adjacent groups.Studying the effect of different sulfonyl groups on the molecule's chemical and physical properties. rsc.org
N-Ethyl GroupSteric and electronic effects on the nitrogen center.Exploring how modifications to the ethyl group can fine-tune reactivity and selectivity.

Synergistic Approaches Combining Synthetic, Mechanistic, and Computational Research

The most profound advances in the chemistry of this compound will likely arise from synergistic approaches that integrate synthetic, mechanistic, and computational research. This multidisciplinary strategy allows for a comprehensive understanding of the chemical system, from the design of a reaction to the elucidation of its mechanism and the optimization of its conditions.

An integrated workflow could begin with computational modeling to predict promising synthetic routes and reaction conditions for this compound. semanticscholar.org These predictions would then guide synthetic experiments to validate the proposed methods and generate new data. researchgate.net The outcomes of these experiments, including both successful and unsuccessful reactions, can be used to refine the computational models, creating a feedback loop that accelerates the discovery process. illinois.edu

Mechanistic studies , employing techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy, are essential for understanding the detailed reaction pathways. acs.org For example, electrochemical studies have been used to elucidate the mechanism of sulfonamide formation from thiols and amines, revealing the stepwise formation of disulfide and sulfenamide (B3320178) intermediates. acs.org Combining these experimental mechanistic insights with computational investigations of transition states and intermediates can provide a complete picture of the reaction landscape. chemrxiv.org This integrated approach not only leads to more efficient and robust synthetic methods but also builds a fundamental knowledge base that can be applied to the synthesis of other complex molecules. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-cyclopropyl-N-ethylaminosulfonamide, and what challenges arise during cyclopropane ring formation?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of N-cyclopropyl-N-ethylamine using sulfonyl chlorides. Cyclopropane ring formation often employs [2+1] cycloaddition reactions with ethyl diazoacetate or via Simmons-Smith reactions. Key challenges include ring strain-induced instability and regioselectivity during functionalization. Reaction optimization requires inert atmospheres (e.g., argon), low temperatures (−10°C to 0°C), and catalysts like copper(I) iodide . Characterization via 1^1H/13^13C NMR should confirm cyclopropane proton coupling constants (J=46HzJ = 4–6 \, \text{Hz}) and sulfonamide resonance peaks (δ=3.13.3ppmδ = 3.1–3.3 \, \text{ppm} for SO2_2NH) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Solubility profiles are determined via shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Stability studies involve HPLC-UV monitoring of degradation products under accelerated conditions (40°C/75% RH for 4 weeks). Cyclopropane rings may undergo acid-catalyzed ring-opening, necessitating pH-adjusted buffers (e.g., citrate-phosphate, pH 3–8) for kinetic analysis. Data should be validated against control compounds (e.g., non-cyclopropyl analogs) to isolate instability factors .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved in enzyme inhibition assays?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., ionic strength, co-solvents). Researchers should:

  • Perform dose-response curves (IC50_{50}) under standardized protocols (e.g., 1% DMSO, 25 mM Tris-HCl).
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Compare results with structurally related sulfonamides (e.g., N-phenylmethanesulfonamide) to identify SAR trends .
  • Apply multivariate regression to isolate confounding variables (e.g., LogP, steric bulk) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions for derivatization?

  • Methodological Answer : Regioselectivity is enhanced via:

  • Ligand design : Bulky phosphine ligands (e.g., XPhos) favor coupling at less hindered positions.
  • Directing groups : Install temporary groups (e.g., pyridyl) to steer palladium-catalyzed couplings.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to prioritize reactive sites .
  • Validate outcomes using LC-MS and X-ray crystallography to confirm regiochemistry .

Q. How can researchers develop a robust HPLC-MS/MS method for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • Column : Use a C18 column (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradients.
  • Ionization : ESI+ mode for sulfonamide protonation ([M+H]+^+).
  • Detection : MRM transitions (e.g., m/z 230 → 156 for the parent ion; m/z 98 → 81 for cyclopropane fragments).
  • Validation : Assess linearity (R2^2 > 0.995), LOD/LOQ (≤0.1 µg/mL), and matrix effects using spiked samples .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : Discrepancies arise from oversimplified CYP450 isoform interactions. Address this by:

  • Incorporating 3D protein-ligand docking (e.g., AutoDock Vina) with CYP3A4/2D6 crystal structures.
  • Validating with human liver microsomes (HLM) assays + NADPH cofactors.
  • Adjusting for stereoelectronic effects of the cyclopropane ring on oxidation pathways .

Experimental Design Considerations

Q. What controls are essential when evaluating the cytotoxicity of this compound in cancer cell lines?

  • Methodological Answer : Include:

  • Positive controls : Cisplatin or doxorubicin to benchmark IC50_{50} values.
  • Solvent controls : DMSO (≤0.1% v/v) to rule out vehicle toxicity.
  • Isostructural analogs : Non-cyclopropyl sulfonamides to isolate cyclopropane-specific effects.
  • Resazurin assays : Validate metabolic inhibition vs. membrane disruption mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.